molecular formula C22H17BrF2O5S B11054426 methyl 3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4-difluorophenyl)propanoate

methyl 3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4-difluorophenyl)propanoate

Cat. No.: B11054426
M. Wt: 511.3 g/mol
InChI Key: GRJWEBYZJQZIJP-UHFFFAOYSA-N
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Description

Methyl 3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4-difluorophenyl)propanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyran ring, a bromophenyl group, and a difluorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4-difluorophenyl)propanoate typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl thiol reacts with a suitable electrophile.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using a difluorobenzene derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4-difluorophenyl)propanoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-bromophenyl)propanoate: Shares the bromophenyl group but lacks the pyran and difluorophenyl groups.

    3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one: Contains a similar pyran structure but with different substituents.

Uniqueness

The uniqueness of methyl 3-(6-{[(4-bromophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4-difluorophenyl)propanoate lies in its combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H17BrF2O5S

Molecular Weight

511.3 g/mol

IUPAC Name

methyl 3-[6-[(4-bromophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-(3,4-difluorophenyl)propanoate

InChI

InChI=1S/C22H17BrF2O5S/c1-29-20(27)10-16(12-2-7-17(24)18(25)8-12)22-21(28)19(26)9-14(30-22)11-31-15-5-3-13(23)4-6-15/h2-9,16,28H,10-11H2,1H3

InChI Key

GRJWEBYZJQZIJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)F)F)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)Br)O

Origin of Product

United States

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